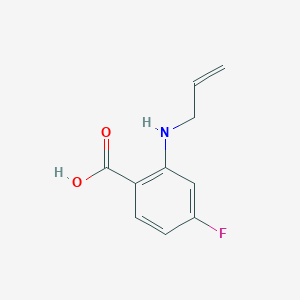

2-(Allylamino)-4-fluorobenzoic acid

Description

2-(Allylamino)-4-fluorobenzoic acid is a benzoic acid derivative featuring a fluorine atom at the para-position (C4) and an allylamino (-NH-CH₂-CH=CH₂) group at the ortho-position (C2) on the aromatic ring.

Properties

CAS No. |

128992-69-8 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

4-fluoro-2-(prop-2-enylamino)benzoic acid |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |

InChI Key |

IXJOVYJNXHXTAF-UHFFFAOYSA-N |

SMILES |

C=CCNC1=C(C=CC(=C1)F)C(=O)O |

Canonical SMILES |

C=CCNC1=C(C=CC(=C1)F)C(=O)O |

Synonyms |

Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-fluorobenzoic acid typically involves the following steps:

N-allylation: The starting material, 4-fluoroanthranilic acid, undergoes N-allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(Allylamino)-4-fluorobenzoic acid.

Industrial Production Methods: While specific industrial production methods for 2-(Allylamino)-4-fluorobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylamino)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of N-allyl-4-fluorobenzaldehyde or N-allyl-4-fluorobenzoic acid.

Reduction: Formation of N-allyl-4-fluoroaniline.

Substitution: Formation of various substituted anthranilic acids depending on the nucleophile used.

Scientific Research Applications

2-(Allylamino)-4-fluorobenzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.

Biological Studies: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways involving anthranilic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Allylamino)-4-fluorobenzoic acid with structurally related benzoic acid derivatives:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: Allylamino vs. Acetamido vs. Allylamino: The acetamido group in 2-acetamido-4-fluorobenzoic acid increases molecular weight and melting point (212–216°C) due to stronger intermolecular hydrogen bonding compared to the allylamino group . Methoxy vs. Fluoro: The methoxy group in 4-amino-2-fluoro-5-methoxybenzoic acid enhances solubility in polar solvents, whereas fluorine atoms reduce basicity and increase electronegativity .

- Crystallography and Hydrogen Bonding: Compounds like 4-fluoro-2-(phenylamino)benzoic acid form intramolecular N–H⋯O bonds and acid dimers via O–H⋯O interactions, a trend likely shared by 2-(Allylamino)-4-fluorobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.